molecular formula C26H22ClNO4 B2829204 (2S,5S)-5-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 2137034-20-7

(2S,5S)-5-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2829204
CAS No.: 2137034-20-7
M. Wt: 447.92
InChI Key: ZYYJYWWYFDMPRJ-ZEQRLZLVSA-N
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Description

The compound "(2S,5S)-5-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid" is a stereochemically defined pyrrolidine derivative. Its structure features a pyrrolidine core substituted at position 5 with a 4-chlorophenyl group and at position 1 with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, while position 2 contains a carboxylic acid moiety. The (2S,5S) stereochemistry is critical for its application in peptide synthesis, where it serves as a chiral building block to introduce conformational constraints or aromatic interactions into peptide chains. The Fmoc group facilitates solid-phase synthesis by enabling selective deprotection under mild basic conditions. This compound is primarily utilized in medicinal chemistry and chemical biology for constructing peptidomimetics or probing biological targets .

Properties

IUPAC Name

(2S,5S)-5-(4-chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO4/c27-17-11-9-16(10-12-17)23-13-14-24(25(29)30)28(23)26(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,29,30)/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYJYWWYFDMPRJ-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC=C(C=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N([C@@H]1C2=CC=C(C=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Fmoc Protection: The Fmoc group is introduced to protect the amine functionality during subsequent synthetic steps. This is typically achieved using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been employed to enhance the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (2S,5S)-5-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. It can be synthesized from readily available starting materials through methods such as amide coupling and selective protection of functional groups. Characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Anticancer Properties

Research indicates that derivatives of pyrrolidine carboxylic acids exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against human colorectal adenocarcinoma and murine mammary carcinoma cells .

Neuroprotective Effects

Emerging studies suggest that pyrrolidine derivatives can also possess neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, making them potential candidates for treating neurodegenerative diseases .

Lead Compound in Drug Discovery

Due to its favorable pharmacological profile, this compound serves as a lead compound in the development of new therapeutic agents targeting cancer and neurodegenerative disorders.

Structure-Activity Relationship Studies

This compound is often used in structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of related compounds. By modifying different functional groups on the pyrrolidine ring or the phenyl moiety, researchers can enhance biological activity while reducing toxicity .

Cytotoxicity Assays

In a study examining various pyrrolidine derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutic agents .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound in vivo. Preliminary results suggest that it could significantly reduce tumor size without notable side effects, indicating a promising safety profile for further development .

Mechanism of Action

The mechanism of action of (2S,5S)-5-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further biochemical interactions, influencing various pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

A closely related compound is the bromophenyl analog, (2S,5S)-5-(3-Bromophenyl)-1-(Fmoc)pyrrolidine-2-carboxylic acid (CAS: 2580096-21-3). Replacing the 4-chlorophenyl group with 3-bromophenyl introduces a heavier halogen (bromine vs. chlorine), increasing steric bulk and polarizability. This substitution may alter binding interactions in peptide-receptor complexes due to bromine’s larger atomic radius and stronger electron-withdrawing effects. Such analogs are valuable for structure-activity relationship (SAR) studies in drug discovery .

Hydroxyl- and tert-Butoxy-Substituted Pyrrolidines

  • However, the hydroxyl group may necessitate protective strategies during synthesis due to its reactivity. Storage at 2–8°C (as noted in ) suggests sensitivity to degradation under ambient conditions .
  • (2S,4S)-4-(tert-Butoxy)pyrrolidine variant : The tert-butoxy group provides steric shielding and increased lipophilicity, which could enhance membrane permeability in peptide derivatives. This substitution is advantageous for synthesizing peptides targeting hydrophobic domains .

Trifluoromethyl-Substituted Analogs

The (2S,4R)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid derivative (CAS: 2549171-72-2) incorporates a trifluoromethyl group at position 4. The electron-withdrawing nature of CF₃ and its stereochemical orientation (4R) may induce distinct conformational preferences in peptides. With a molecular weight of 405.37 g/mol, this compound is heavier than the 4-chlorophenyl analog (353.37 g/mol), impacting pharmacokinetic properties such as metabolic stability .

Heterocyclic Derivatives

2-(1-Fmoc-pyrrolidin-3-yl)-4-methylthiazole-5-carboxylic acid () replaces the phenyl group with a methylthiazole moiety. Thiazole introduces aromaticity and hydrogen-bonding heterogeneity, which can modulate peptide-receptor binding kinetics.

Comparative Data Table

Compound Name CAS Number Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications
(2S,5S)-5-(4-Chlorophenyl)-1-Fmoc-pyrrolidine-2-carboxylic acid Not provided 4-Chlorophenyl at C5 ~353.37* Peptide synthesis, chiral induction
(2S,5S)-5-(3-Bromophenyl)-1-Fmoc-pyrrolidine-2-carboxylic acid 2580096-21-3 3-Bromophenyl at C5 ~377.23* SAR studies, enhanced steric bulk
(2S,4S)-1-Fmoc-4-hydroxypyrrolidine-2-carboxylic acid 189249-10-3 4-Hydroxyl at C4 353.37 Improved solubility, reactive hydroxyl group
(2S,4S)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid Not provided 4-tert-Butoxy at C4 ~395.42* Lipophilicity, steric protection
(2S,4R)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid 2549171-72-2 4-CF₃ at C4 (R-configuration) 405.37 Metabolic stability, electron-withdrawing effects
2-(1-Fmoc-pyrrolidin-3-yl)-4-methylthiazole-5-carboxylic acid Not provided Thiazole at C3 369.87 Heterocyclic interactions, mimicry of ligands

*Molecular weights estimated based on structural similarity.

Biological Activity

(2S,5S)-5-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound notable for its unique structural features, including a pyrrolidine ring and a fluorenylmethoxycarbonyl group. These structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound can be described as follows:

  • Molecular Formula : C26H24ClNO4
  • Molecular Weight : 445.93 g/mol
  • Structural Features :
    • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.
    • Fluorenyl group: Enhances lipophilicity and potential biological interactions.
    • Carboxylic acid functional group: Imparts acidity and potential for forming hydrogen bonds.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Bacterial StrainInhibition Zone (mm)Reference
E. coli15
S. aureus18
P. aeruginosa12

2. Neuroprotective Effects

Certain analogs of this compound have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neuroinflammatory pathways and protection against oxidative stress.

3. Anti-inflammatory Properties

The compound may influence cytokine production and immune responses, potentially modulating inflammatory pathways. This activity is critical in conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The fluorenyl group enhances binding affinity to specific receptors involved in inflammation and neuroprotection.
  • Enzyme Inhibition : The carboxylic acid moiety may participate in enzyme inhibition by forming hydrogen bonds with active site residues.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at sub-inhibitory concentrations, highlighting its potential as a therapeutic agent against resistant infections.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function. These findings suggest that the compound may offer protective benefits in neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to either the fluorenyl or pyrrolidine portions can significantly enhance or diminish biological activities. For example, variations in substituents on the phenyl ring have been shown to affect antimicrobial potency and neuroprotective efficacy.

Modification TypeEffect on Activity
Substituent on Phenyl RingIncreased antimicrobial activity
Alteration of Carboxylic GroupEnhanced neuroprotective effects

Q & A

Q. What is the role of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group in this compound, and how does it influence synthetic strategies?

The Fmoc group acts as a temporary protecting group for the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. This is critical for sequential coupling of amino acids in peptide chain elongation . Polar aprotic solvents like DMF or dichloromethane are typically used to stabilize the Fmoc-carbamate intermediate and prevent premature cleavage .

Q. How can researchers optimize the synthesis of this compound to improve enantiomeric purity?

Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of a prochiral enamide precursor using Ru-BINAP catalysts can achieve >95% enantiomeric excess (ee). Reaction conditions (e.g., 50°C, 50 psi H₂ in ethanol) must balance steric hindrance from the 4-chlorophenyl group and Fmoc moiety . Post-synthesis, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves diastereomers, while circular dichroism (CD) validates stereochemical integrity .

Q. What analytical techniques are essential for characterizing this compound's structural and stereochemical features?

  • NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., coupling constants J2,5J_{2,5} = 6–8 Hz confirm cis-pyrrolidine stereochemistry) .
  • X-ray crystallography : Resolves absolute configuration; the 4-chlorophenyl group’s planarity often induces crystalline packing .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ = 453.14) and detects impurities like dechlorinated byproducts .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence this compound’s bioactivity in neuropharmacological assays?

The electron-withdrawing chlorine atom enhances binding to hydrophobic pockets in GABAₐ receptors, as shown in radioligand displacement assays (IC₅₀ = 120 nM vs. 350 nM for non-chlorinated analogs) . Molecular dynamics simulations reveal that the para-chloro group stabilizes π-π stacking with Phe200 in the receptor’s α-subunit . However, metabolic stability studies in hepatocytes show accelerated CYP3A4-mediated dechlorination, necessitating prodrug strategies for in vivo applications .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., 80–250 nM across studies) may arise from assay conditions (e.g., buffer ionic strength, cell membrane composition). A standardized protocol using HEK293 cells stably expressing human GABAₐ receptors (α1β2γ2 subtype) and patch-clamp electrophysiology reduces variability. Statistical meta-analysis of dose-response curves (≥3 independent replicates) with Hill slope correction accounts for non-linear effects .

Q. Which structural analogs of this compound are most informative for structure-activity relationship (SAR) studies?

Key analogs include:

CompoundModificationBiological ImpactReference
(2S,5S)-5-(3-Bromophenyl) analogIncreased halogen size2.3× higher GABAₐ affinity
Fmoc replaced with BocAltered deprotection kinetics40% lower peptide yield
(2R,5S) diastereomerInverted C2 configurationLoss of activity (IC₅₀ > 1 µM)

Q. What challenges arise when scaling up the synthesis of this compound from milligram to gram quantities?

At scale, exothermic Fmoc deprotection (ΔH = −85 kJ/mol) requires controlled addition of piperidine to prevent thermal degradation. Purification via flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) becomes inefficient; switch to recrystallization from ethyl acetate/hexane (3:1) improves yield (from 65% to 82%) while maintaining >99% purity .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) show:

  • Solid state : Degrades <5% over 6 months when stored desiccated at −20°C.
  • Solution (DMSO) : Epimerization at C2 occurs (15% after 1 week at 25°C), monitored by chiral HPLC .

Q. What computational methods predict this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MM-GBSA free-energy calculations prioritize binding poses. The Fmoc group’s fluorenyl moiety shows van der Waals interactions with Try365 of P-glycoprotein, explaining its role as a substrate in efflux assays .

Methodological Guidelines

Q. How to design a receptor-binding assay for this compound while minimizing non-specific interactions?

Use surface plasmon resonance (SPR) with immobilized receptor extracellular domains. A reference flow cell functionalized with Fmoc-pyrrolidine (lacking the 4-chlorophenyl group) controls for non-specific binding. Kinetic analysis (ka/kd) at 25°C in HBS-EP buffer (pH 7.4) provides reliable KDK_D values .

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